molecular formula C12H13BrO B2458564 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 98453-60-2

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one

カタログ番号 B2458564
CAS番号: 98453-60-2
分子量: 253.139
InChIキー: HWRLTYBJEKHTJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound with the CAS number 98453-60-2 . It is a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydro-naphthalene with chromium (VI) oxide and tert-butyl hydroperoxide in dichloromethane at 20℃ for 8 hours . The mixture is then diluted with water, extracted with diethyl ether, washed with brine, dried, and concentrated at reduced pressure. Purification by flash chromatography yields the title compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H13BrO . The InChI code is 1S/C12H13BrO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.14 g/mol . It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.58 .

科学的研究の応用

  • Chemical Synthesis and Electrocyclic Ring Closure : One application involves the preparation of 1-substituted-3,4-dihydronaphthalene-2-carboxaldehyde N,N-dimethylhydrazones through palladium(0) coupling and their electrocyclic ring closure, as described by Gilchrist and Healy (1993) in Tetrahedron (Gilchrist & Healy, 1993).

  • Facile Synthesis of Chromenes and Thiochromenes : Gabbutt et al. (1994) in Tetrahedron presented a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones, illustrating another chemical application of similar compounds (Gabbutt et al., 1994).

  • NMR Spectroscopy for Substituted Dihydronaphthalenes : Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, providing insights into their molecular structure and behavior (Alam et al., 1995).

  • Potential in Antitumor Activities : Wang et al. (2017) in Research on Chemical Intermediates explored 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential in antitumor activities (Wang et al., 2017).

  • Synthesis of Polycyclic Hydrocarbons : Gilchrist and Summersell (1988) described the synthesis of chrysenes and other a-fused phenanthrenes via a palladium(0) coupling—electrocyclic ring closure sequence, highlighting another chemical application (Gilchrist & Summersell, 1988).

  • Antiproliferative Evaluation of Novel Tetralone Derivatives : Zhu et al. (2020) in Molecules synthesized novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety and evaluated their antiproliferative effects, indicating the potential use of related compounds in cancer research (Zhu et al., 2020).

  • Boron Containing Potential Pan-RAR Inverse Agonists : Das, Tang, and Evans (2012) in Tetrahedron Letters designed and synthesized compounds as potential pan-RAR agonists, starting from a commercially available compound related to 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one (Das, Tang, & Evans, 2012).

Safety And Hazards

The compound has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, and H319 . The precautionary statements are P261, P305, P338, and P351 .

特性

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLTYBJEKHTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one

Synthesis routes and methods I

Procedure details

Important starting materials for the synthesis of the preferred compounds of the invention are 6-bromo-1,2,3,4-tetrahydro-1,1-dimethylnaphthalene (Compound F), 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1-one (Compound G), and the isomeric bromo compound, 6-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound H). Compound G can be obtained as described in J. Med. Chem. 1995, 38, 4764-4767, and as shown in Reaction Scheme 1. Thus, referring now specifically to Reaction Scheme 1, ethyl 3-bromophenylacetate (Compound B, made by esterification of 3-bromophenylacetic acid) is reduced with diisobutylaluminum hydride (DIBAL H) to yield (3-bromophenyl)acetaldehyde. (3-Bromophenyl)acetaldehyde is reacted in a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to provide a mixture of E and Z ethyl 4-(3-bromophenyl)but-2-enoates. The latter con pounds are hydrogenated to yield ethyl 4-(3-bromophenyl)butanoate (Compound D). Compound D is reacted with the Grignard reagent derived from methylbromide to give the is tertiary alcohol 5-(3-bromophenyl)-2-methylpentan-2-ol (Compound E) (It should be apparent to those skilled in the art, that the choice of the Grignard reagent used in this reaction step determines the nature of the R1 substituent in the resulting compounds of the invention.) Compound E is then treated with acid to cyclize it and to form 6-bromo-1,2,3,4-tetrahydro-1,1-dimethylnaphthalene (Compound F). Compound F is oxidized with chromium trioxide to yield 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G). The isomeric compound, 6-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound H) can be obtained, starting with ethyl (4-bromophenyl)acetate, in accordance with the sequence of reactions illustrated in Reaction Scheme 1 for Compound G. 6-Bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound H) can also be obtained in accordance with the published literature procedure: Mathur et al. Tetrahedron, 41, 1509-1516 (1985).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydro-naphthalene (Compound 2, 1.1 g, 4.62 mmol) in 10 mL of dichloromethane was added chromium (VI) oxide (72 mg, 0.46 mmol) and 5 mL of tert-butyl hydroperoxide solution (TBHP). After stirring at room temperature for 8 h, the mixture was diluted with water (20 mL), extracted with diethyl ether (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (90:10 hexane/ethyl acetate) yielded the title compound (920 mg, 79% yield) as a white solid:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
79%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。